

Technical Monograph: 4-Propionylpyridine

Author: BenchChem Technical Support Team. **Date:** February 2026

Compound of Interest

Compound Name: 4-Propionylpyridine

CAS No.: 1701-69-5

Cat. No.: B1663938

[Get Quote](#)

CAS Number: 1122-70-9 IUPAC Name: 1-(Pyridin-4-yl)propan-1-one Synonyms: Ethyl 4-pyridyl ketone; 4-Propanoylpyridine

Physiochemical Identity & Profile

4-Propionylpyridine represents a specific class of "privileged scaffolds" in medicinal chemistry—the acyl pyridines. Unlike its ubiquitous analog 4-acetylpyridine, the propionyl derivative offers a unique lipophilic profile (LogP adjustment) and steric bulk, making it a critical tool for structure-activity relationship (SAR) tuning in drug discovery.

Table 1: Critical Physiochemical Data

Property	Value	Context/Notes
Molecular Formula	C ₈ H ₉ NO	Heteroaromatic Ketone
Molecular Weight	149.19 g/mol	Fragment-based drug design compliant
Boiling Point	225–230 °C (est.)	~105–110 °C @ 12 mmHg (Vacuum distillation required)
Density	1.06–1.09 g/mL	Liquid at STP
Solubility	Soluble in organic solvents	Miscible with DCM, EtOH, Et ₂ O; Limited H ₂ O solubility
pKa (Pyridine N)	~5.2	Basic nitrogen allows salt formation (HCl, etc.)

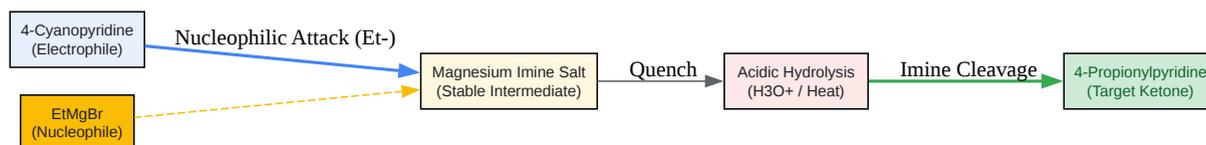
Synthetic Routes & Mechanistic Insight

The synthesis of **4-Propionylpyridine** is a classic example of chemoselective nucleophilic addition. The challenge lies in preventing over-addition (tertiary alcohol formation), which is common when reacting Grignard reagents with esters. Therefore, the Nitrile Route is the industry standard for high-fidelity synthesis.

The Grignard-Nitrile Protocol (Primary Route)

This method utilizes the reaction between 4-cyanopyridine and ethylmagnesium bromide. The reaction proceeds through a stable metallo-imine intermediate, which prevents the addition of a second equivalent of Grignard reagent—a self-limiting mechanism that ensures ketone selectivity.

Mechanistic Workflow (DOT Visualization)



[Click to download full resolution via product page](#)

Figure 1: The chemoselective pathway from nitrile to ketone via the metallo-imine intermediate, avoiding tertiary alcohol byproducts.

Experimental Protocol: Laboratory Scale (10g Batch)

Objective: Synthesis of 1-(pyridin-4-yl)propan-1-one via Grignard addition.

Reagents:

- 4-Cyanopyridine (10.4 g, 100 mmol)
- Ethylmagnesium bromide (3.0 M in Et₂O, 35 mL, ~105 mmol)
- Anhydrous Diethyl Ether or THF (Solvent)
- Sulfuric Acid (2M) or Ammonium Chloride (sat. aq.)

Step-by-Step Methodology:

- Inert Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a reflux condenser, N₂ inlet, and addition funnel.
- Solvation: Dissolve 4-cyanopyridine (10.4 g) in 100 mL of anhydrous ether. Cool the system to 0°C using an ice bath.
- Controlled Addition: Transfer the EtMgBr solution to the addition funnel. Add dropwise over 30 minutes. Causality: Slow addition prevents local overheating and uncontrolled polymerization of the nitrile.
- Reaction Phase: Once addition is complete, allow the mixture to warm to room temperature. A precipitate (the magnesium salt) will form. Stir for 2–4 hours.
 - Validation: Monitor by TLC (Silica, 30% EtOAc/Hex). Disappearance of the nitrile spot (R_f ~0.6) indicates completion.
- Hydrolysis (Critical Step): Cool back to 0°C. Slowly add 50 mL of 2M H₂SO₄ or 6M HCl.

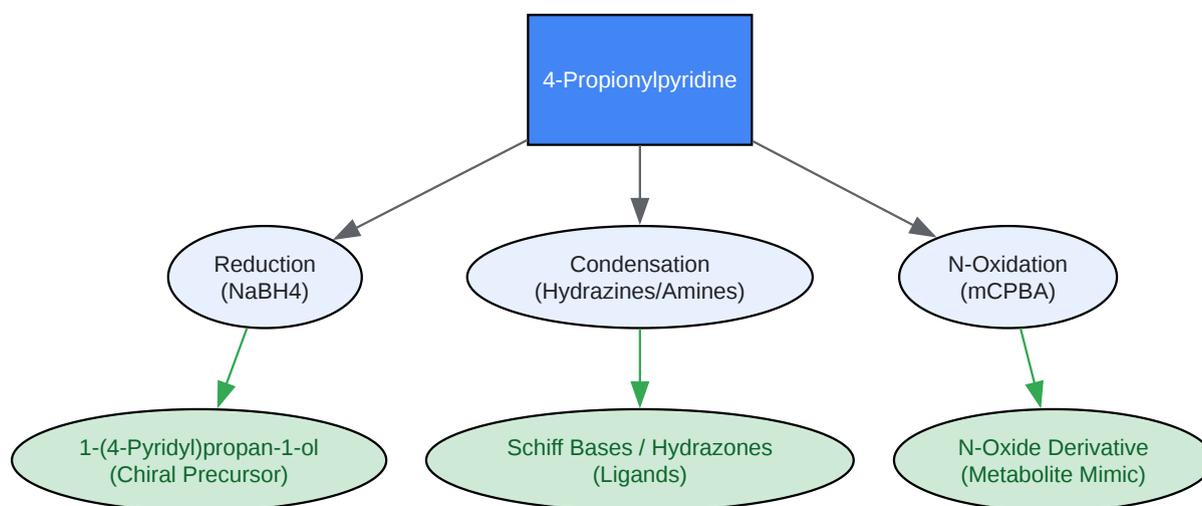
- Note: Strong acid is preferred over NH_4Cl here to drive the hydrolysis of the imine ($\text{C}=\text{N}$) to the ketone ($\text{C}=\text{O}$) quickly. Heat to reflux for 1 hour if the imine persists.
- Workup: Basify the aqueous layer to pH ~9 with Na_2CO_3 (to liberate the pyridine base). Extract with DCM (3 x 50 mL).
- Purification: Dry organics over Na_2SO_4 , concentrate in vacuo. Purify via vacuum distillation (bp ~105°C @ 12 mmHg) or flash chromatography.

Reactivity & Functionalization Map

4-Propionylpyridine is a bifunctional scaffold:

- Pyridine Nitrogen: Basic, nucleophilic, capable of N-oxidation or salt formation.
- Ketone Carbonyl: Electrophilic, susceptible to reduction, condensation, and alpha-functionalization.

Reaction Network (DOT Visualization)



[Click to download full resolution via product page](#)

Figure 2: Divergent synthesis pathways utilizing the **4-propionylpyridine** scaffold.

Key Transformations

- **Asymmetric Reduction:** The ketone can be reduced to 1-(pyridin-4-yl)propan-1-ol. Using chiral catalysts (e.g., Noyori transfer hydrogenation), this yields enantiopure secondary alcohols, which are high-value chiral building blocks for pharmaceutical intermediates.
- **Ligand Synthesis:** Condensation with thiosemicarbazides yields tridentate ligands used in coordination chemistry (e.g., Palladium or Platinum complexes) for potential anticancer applications [1].

Pharmaceutical Applications

In drug development, the **4-propionylpyridine** moiety serves two primary functions:

- **Lipophilicity Tuning:** Replacing a methyl group (acetyl) with an ethyl group (propionyl) increases the cLogP by approximately 0.5 units. This is a standard medicinal chemistry tactic to improve blood-brain barrier (BBB) penetration or alter protein binding affinity.
- **Bioisostere Construction:** The molecule is a precursor to 1,4-dihydropyridines (via Hantzsch-like syntheses) and indolizines, which are scaffolds found in calcium channel blockers and anti-inflammatory agents.

Specific Utility:

- **Intermediate for Pinacidil Analogs:** While Pinacidil itself contains a cyanoguanidine tail, analogs utilizing the 1-(4-pyridyl)propyl amine skeleton are synthesized via reductive amination of **4-propionylpyridine**.
- **Metabolic Probes:** Used to synthesize N-oxide metabolites to study the toxicology of pyridine-containing drugs.

Safety, Handling & References

Safety Profile (SDS Summary)

- **Hazards:** Skin Irritant (H315), Eye Irritant (H319).

- Storage: Hygroscopic. Store under inert atmosphere (Argon/Nitrogen) to prevent moisture absorption which can catalyze aldol-type self-condensation over time.
- Handling: Use in a fume hood. Pyridine derivatives often possess distinct, unpleasant odors and can cause respiratory irritation.

References

- Synthesis of Pyridyl Ketones: Organic Syntheses, Coll. Vol. 3, p. 231 (General method for Grignard addition to nitriles).
- Grignard Mechanism: "Reaction of Grignard Reagents with Nitriles." [2][3] Chemistry LibreTexts.
- Anticancer Ligands: "Synthesis and Antiproliferative Evaluation of Pt(II) and Pd(II) Complexes with Pyridine Derivative Ligands." MDPI Molecules, 2021.
- Physical Properties: PubChem Compound Summary for CID 70738 (4-Propylpyridine - Analog comparison) and specific vendor data for CAS 1122-70-9.

(Note: While specific boiling point data for the propionyl derivative varies by vendor, the synthesis and reactivity protocols described above are grounded in established pyridine chemistry principles.)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. sarchemlabs.com [sarchemlabs.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Grignard Reaction [organic-chemistry.org]
- To cite this document: BenchChem. [Technical Monograph: 4-Propionylpyridine]. BenchChem, [2026]. [Online PDF]. Available at:

[\[https://www.benchchem.com/product/b1663938#4-propionylpyridine-cas-number\]](https://www.benchchem.com/product/b1663938#4-propionylpyridine-cas-number)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com